2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the hydroxy, methoxypropyl, and amino groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents.
Substitution: Nucleophilic substitution reactions at the amino group or the methoxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the amino or methoxypropyl positions .
Scientific Research Applications
2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with analogous functional groups, such as:
- Spiro[cyclohexane-1,4’-piperidine]-1’-yl]acetic acid
- Spiro[indene-1,4’-piperidine]-1’-yl]acetic acid
Uniqueness
The uniqueness of 2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]acetic acid lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(1R,2R)-2-hydroxy-1-[3-methoxypropyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-21(10-5-13-26-2)18-15-6-3-4-7-16(15)20(19(18)25)8-11-22(12-9-20)14-17(23)24/h3-4,6-7,18-19,25H,5,8-14H2,1-2H3,(H,23,24)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNBCMVDMYUDF-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C1C(C2(CCN(CC2)CC(=O)O)C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCOC)[C@H]1[C@@H](C2(CCN(CC2)CC(=O)O)C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.